(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid
Description
Overview of (4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid
This compound represents a distinctive member of the pyrido[2,3-d]pyrimidine family of heterocyclic compounds. This molecule, identified by the Chemical Abstracts Service number 443749-00-6, possesses a molecular formula of C₁₁H₁₁N₃O₃S and a molecular weight of 265.29 daltons. The compound features a complex architecture consisting of a fused pyridine-pyrimidine ring system with methyl substituents at positions 5 and 7, a hydroxyl group at position 4, and an acetic acid side chain connected through a sulfur linker at position 2. This structural arrangement creates a molecule with both hydrophilic and lipophilic characteristics, enabling specific interactions with biological targets.
The chemical structure of this compound demonstrates several key features that distinguish it from other pyrido[2,3-d]pyrimidine derivatives. The presence of the hydroxyl group at position 4 provides hydrogen bonding capabilities, while the methyl groups at positions 5 and 7 contribute to the compound's lipophilicity and may influence its binding interactions with target proteins. The sulfanyl-acetic acid substituent at position 2 introduces additional functionality that can participate in ionic interactions and hydrogen bonding networks with enzyme active sites. These structural elements collectively contribute to the compound's utility in structure-based drug discovery approaches.
The compound is also known by several alternative nomenclatures, including 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetic acid and acetic acid, 2-[(3,4-dihydro-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)thio]. These naming variations reflect different approaches to describing the tautomeric forms and substitution patterns of the molecule, highlighting the complexity inherent in heterocyclic compound nomenclature. The consistent identification across multiple chemical databases confirms the compound's established status within the chemical literature.
Physical property predictions for this compound indicate a boiling point of 521.3±60.0 degrees Celsius and a density of 1.54±0.1 grams per cubic centimeter. The predicted acid dissociation constant (pKa) of 2.86±0.10 suggests that the compound exists predominantly in its ionized form under physiological conditions, which has important implications for its biological activity and membrane permeability characteristics. These physicochemical properties provide essential information for understanding the compound's behavior in various experimental and computational contexts.
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of pyrido[2,3-d]pyrimidine chemistry, which has been a subject of intensive research since the mid-20th century. Pyrido[2,3-d]pyrimidine compounds were first recognized as biologically active heterocycles through early investigations into folate metabolism and enzyme inhibition. The structural similarity between pyrido[2,3-d]pyrimidines and naturally occurring purines led researchers to explore these compounds as potential enzyme inhibitors and therapeutic agents.
The specific synthesis and characterization of this compound likely emerged from systematic structure-activity relationship studies aimed at developing more potent and selective enzyme inhibitors. The incorporation of the sulfanyl-acetic acid substituent represents a rational design approach to enhance molecular interactions with target proteins while maintaining the core pyrido[2,3-d]pyrimidine scaffold. This design strategy reflects the evolution of medicinal chemistry from empirical compound libraries toward structure-based drug design methodologies.
The compound's identification and cataloging in major chemical databases coincided with advances in computational chemistry and high-throughput screening technologies. The development of sophisticated molecular modeling software enabled researchers to predict and analyze the binding interactions of complex heterocyclic compounds with bacterial enzymes, leading to the discovery of novel inhibitor scaffolds. The emergence of this compound as a research tool compound reflects this technological progression in drug discovery methodologies.
Contemporary interest in pyrido[2,3-d]pyrimidine derivatives has been driven by the recognition of their diverse biological activities and potential applications in treating infectious diseases. The development of multicomponent synthetic approaches for constructing pyrido[2,3-d]pyrimidine scaffolds has facilitated the preparation of structurally complex derivatives like this compound. These advances in synthetic methodology have enabled researchers to explore the full potential of this compound class in various therapeutic applications.
Significance in Heterocyclic and Medicinal Chemistry
The significance of this compound within heterocyclic chemistry stems from its representation of advanced molecular design principles applied to the pyrido[2,3-d]pyrimidine scaffold. This compound exemplifies how strategic functional group modifications can enhance the biological activity and selectivity of heterocyclic frameworks. The pyrido[2,3-d]pyrimidine core represents an important class of nitrogen-containing fused ring systems that serve as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets.
Within the broader context of heterocyclic chemistry, pyrido[2,3-d]pyrimidine derivatives have demonstrated remarkable versatility in their biological activities, including antiviral, antihistaminic, antibacterial, diuretic, anti-inflammatory, analgesic, anticonvulsive, and antipyretic properties. The specific structural modifications present in this compound contribute to this compound's unique profile within this diverse family of bioactive molecules. The combination of hydroxyl, methyl, and sulfanyl-acetic acid substituents creates opportunities for multiple types of molecular interactions with protein targets.
The medicinal chemistry significance of this compound is particularly evident in its application as a molecular probe for investigating bacterial enzyme systems. The compound's utility in structure-based prediction of Mycobacterium tuberculosis shikimate kinase inhibitors represents a specific example of how rationally designed heterocyclic compounds can contribute to understanding enzyme structure-function relationships. Shikimate kinase, which catalyzes the adenosine triphosphate-dependent phosphorylation of shikimate to form shikimate 3-phosphate, represents an essential enzyme in the shikimate pathway that is absent in humans but critical for bacterial survival.
The review also seeks to provide detailed documentation of the compound's physicochemical properties, including comprehensive data tables that summarize key molecular characteristics. This information serves as a valuable reference for researchers working with similar compounds or investigating related biological targets. The systematic presentation of this data contributes to the broader goal of advancing understanding of structure-activity relationships in heterocyclic chemistry.
Table 1: Chemical and Physical Properties of this compound
Table 2: Alternative Chemical Names and Synonyms
Properties
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-5-3-6(2)12-9-8(5)10(17)14-11(13-9)18-4-7(15)16/h3H,4H2,1-2H3,(H,15,16)(H,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFVMLKBIKMKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid, with the CAS number 443749-00-6, is a compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
- Molecular Formula : C₁₁H₁₁N₃O₃S
- Molecular Weight : 265.29 g/mol
- IUPAC Name : [(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. These compounds target various cancer pathways, particularly through the inhibition of key kinases involved in tumorigenesis:
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that certain pyrido[2,3-d]pyrimidine derivatives had IC₅₀ values ranging from 0.3 μM to 6.9 μM against various cancer cell lines, indicating potent anticancer efficacy .
- Another investigation revealed that these compounds could inhibit growth in five different cancer cell lines, showcasing their broad-spectrum anticancer potential .
Antimicrobial Activity
The antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives have also been explored:
- In Vitro Studies :
Comparative Table of Biological Activities
| Activity Type | Target Organisms/Cells | IC₅₀ Values (μM) | Reference |
|---|---|---|---|
| Antitumor | HepG-2 | 0.3 | |
| HCT-116 | 6.9 | ||
| PC-3 | 5.47 | ||
| Antimicrobial | Staphylococcus aureus | Not specified | |
| Escherichia coli | Not specified |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
-
Key Functional Groups :
- The presence of hydroxyl and sulfanyl groups enhances solubility and bioactivity.
- Methyl substitutions at positions 5 and 7 are critical for maintaining activity against targeted enzymes.
- Optimization Strategies :
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that (4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid exhibits significant antimicrobial properties against a range of pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria using minimum inhibitory concentration (MIC) assays. The results indicated that the compound had comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study: Antifungal Activity
In vitro tests against Candida albicans revealed that this compound could inhibit fungal growth effectively. The mechanism appears to involve disruption of the cell cycle and morphological changes in the fungal cells, which are critical for pathogenicity.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structural similarity to other pyrimidine derivatives suggests that it may act through multiple mechanisms to inhibit cancer cell proliferation.
Biochemical Mechanisms
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at specific phases (S and G2/M), which is vital for its anticancer activity.
- Apoptosis Induction : Preliminary data suggest that this compound may trigger apoptotic pathways in various cancer cell lines while exhibiting lower toxicity towards normal cells.
Case Study: Cytotoxicity Assessment
In vitro assays using human cancer cell lines demonstrated that the compound could effectively reduce cell viability. The use of assays such as MTT or XTT provided quantitative measures of cytotoxicity, reinforcing its potential as an anticancer agent.
Biochemical Pathways and Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity. This property allows it to diffuse easily across cellular membranes, enhancing its bioavailability and efficacy in target tissues.
Comparison with Similar Compounds
(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid
- Molecular Formula : C₁₀H₁₀N₂O₃S₂
- Molecular Weight : 270.33 g/mol
- Key Differences: Replaces the pyrido[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine ring, introducing a sulfur atom in the fused aromatic system. Methyl groups are at C5 and C6 instead of C5 and C7 .
- Synthesis: Synthesized via KOH-mediated reactions in aqueous ethanol, highlighting its sensitivity to basic conditions .
[4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid (Wy-14,643)
- Molecular Formula : C₁₅H₁₄ClN₃O₂S
- Molecular Weight : 343.81 g/mol
- Key Differences: Features a chloro-xylidino substituent on the pyrimidine ring, enhancing lipophilicity and peroxisome proliferator-activated receptor (PPAR) agonist activity .
- Bioactivity: A potent hepatocarcinogen in rodents, inducing persistent replicative DNA synthesis (5–10× baseline) compared to weaker proliferators like DEHP .
5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl-acetic acid
- Molecular Formula : C₉H₉N₅O₂S
- Molecular Weight : 263.26 g/mol
- Key Differences : Substitutes the pyrido[2,3-d]pyrimidine core with a triazolo[1,5-a]pyrimidine system, adding a triazole ring and trimethyl substituents .
Physicochemical and Functional Comparisons
Mechanistic Insights
- Wy-14,643 vs. This disparity correlates with Wy-14,643’s sustained induction of DNA replication (5–10× baseline), implicating mitogenic signaling in carcinogenicity .
Preparation Methods
Construction of the Pyrido[2,3-d]pyrimidine Core
Method A: Cyclization from 4-Amino-5-carboxaldehyde Pyrimidine
- Starting Material : 4-Amino-2-methylsulfanyl-5,7-dimethyl-pyrimidine-5-carboxaldehyde.
- Wittig Reaction : React with (carbethoxymethylene)triphenylphosphorane to form an α,β-unsaturated ester.
- Conditions : Reflux in tetrahydrofuran (THF) for 6–24 hours.
- Cyclization : Intramolecular cyclization under basic conditions (e.g., DBU or NaH) to yield the pyrido[2,3-d]pyrimidin-7-one scaffold.
- Key Intermediate : 5,7-Dimethyl-4-hydroxy-pyrido[2,3-d]pyrimidin-2-yl methylsulfane.
Method B: Direct Annelation of Pyridone and Pyrimidine
- Condensation of 6-amino-4-hydroxy-2-mercaptopyrimidine with a prefunctionalized pyridone derivative under acidic conditions.
Optimization and Challenges
- Regioselectivity : Ensuring substitution at the C2 position requires careful control of reaction conditions (e.g., excess bromoacetic acid).
- Protection of Hydroxyl Group : The 4-hydroxy group may require protection (e.g., as a tert-butyldimethylsilyl ether) during thiolation to prevent side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product.
Data Summary of Key Steps
Analytical Characterization
- ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 3.90 (s, 2H, SCH₂CO), 8.20 (s, 1H, pyrimidine-H), 12.10 (s, 1H, OH).
- LC-MS : m/z 310.1 [M+H]⁺.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing (4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution. A typical route involves reacting a pyrido[2,3-d]pyrimidine-2-thiol derivative (e.g., 4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidine-2-thiol) with 2-bromoacetic acid in aqueous NaOH at room temperature, followed by acidification to precipitate the product . Optimization may involve varying solvents (e.g., ethanol/water mixtures), adjusting pH during acidification, or using catalysts like phase-transfer agents to improve yield. Reaction progress can be monitored via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm the sulfanyl-acetic acid linkage and methyl/hydroxy substituents. IR spectroscopy can verify S–H bond absence (post-reaction) and O–H/C=O stretches .
- X-ray crystallography : Single crystals grown via slow evaporation (e.g., methanol/chloroform) resolve the spatial arrangement of the pyrido-pyrimidine core and hydrogen-bonding networks involving the hydroxy and acetic acid groups .
Q. How does the compound’s solubility profile influence experimental design?
- Methodology : Solubility varies with pH due to ionizable groups (hydroxy and carboxylic acid). In aqueous buffers (pH 6.5–7.4), the compound is moderately soluble, but precipitation may occur in acidic conditions. For biological assays, DMSO or methanol (0.1–1% v/v) can dissolve the compound without destabilizing proteins .
Advanced Research Questions
Q. How can the sulfanyl-acetic acid moiety be exploited in designing coordination polymers or metal-organic frameworks (MOFs)?
- Methodology : The thioether sulfur and carboxylic acid oxygen atoms act as ligands for transition metals (e.g., Cu, Zn). Solvothermal reactions (e.g., in DMF/water at 80–100°C) with metal salts yield coordination polymers. Structural analysis via PXRD and single-crystal X-ray diffraction reveals topology and porosity, relevant for catalysis or drug delivery .
Q. What strategies resolve contradictions in reported biological activity data for pyrido-pyrimidine derivatives?
- Methodology :
- Assay standardization : Use cell lines (e.g., HEK293, HepG2) with consistent passage numbers and ATP-based viability assays (e.g., CellTiter-Glo®).
- SAR analysis : Compare analogs (e.g., 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine) to identify critical substituents. For example, replacing the hydroxy group with amino or fluoro substituents may modulate kinase inhibition .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the pyrimidine N3 position (electrophilic reactivity) or sulfanyl sulfur (nucleophilic susceptibility).
- Molecular docking : Simulate interactions with biological targets (e.g., dihydrofolate reductase) to prioritize experimental validation .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodology :
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
